
LY309887
Übersicht
Beschreibung
LY309887 ist eine potente Antifolatverbindung, die als spezifischer Inhibitor der Glycinamid-Ribonukleotid-Formyltransferase wirkt. Dieses Enzym ist entscheidend für die De-novo-Synthese von Purinnukleotiden, die für die DNA- und RNA-Synthese unerlässlich sind. This compound hat in verschiedenen präklinischen Studien eine signifikante Antitumoraktivität gezeigt und wird als ein Inhibitor der zweiten Generation mit größerer Potenz und Wirksamkeit im Vergleich zu seinen Vorgängern angesehen .
Vorbereitungsmethoden
Die Synthese von LY309887 umfasst mehrere Schritte, beginnend mit der Herstellung des Thiophen-Analogons von Lometrexol. Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung von Ausbeute und Reinheit, wobei häufig Hochleistungs-Flüssigchromatographie zur Reinigung eingesetzt wird .
Analyse Chemischer Reaktionen
Mechanism of Action: GARFT Inhibition
LY309887 acts as a competitive inhibitor of GARFT, a critical enzyme in the de novo purine biosynthesis pathway. By binding to GARFT with a dissociation constant () of 2 nM, it blocks the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This inhibition disrupts purine nucleotide synthesis, leading to cellular ATP depletion .
Key Reaction:
This compound competitively inhibits this step by mimicking the folate substrate.
Metabolic Processing and Polyglutamation
Unlike earlier antifolates, this compound shows reduced affinity for folypolyglutamate synthetase (FPGS), limiting its polyglutamation. This property minimizes intracellular retention but maintains efficacy due to its high GARFT affinity .
Cytotoxic Effects and Predictive Biomarkers
A linear relationship exists between ATP depletion and growth inhibition across six cell lines (). ATP levels <1 mM predict cytotoxicity, with resistant cell lines (e.g., A549) showing higher values (36–55 nM) .
Table 2: Cell Line Sensitivity to this compound
Cell Line | Growth Inhibition (nM) | ATP Depletion (24 h) |
---|---|---|
CCRF-CEM | 5.6 | 0.8 mM |
MCF7 | 7.2 | 0.9 mM |
A549 | 55 | 2.3 mM |
Clinical Implications and Limitations
While this compound demonstrates superior tumor growth inhibition compared to lometrexol, its clinical use is constrained by delayed toxicity observed in trials, likely due to off-target effects on non-malignant cells with high FPGS activity .
Wissenschaftliche Forschungsanwendungen
LY309887 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Enzyminhibition und Reaktionsmechanismen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, insbesondere in Krebszellen.
Medizin: Wird als potenzielles Therapeutikum zur Behandlung von Krebs untersucht, da es die Purinnukleotid-Synthese hemmen kann.
Industrie: Wird bei der Entwicklung neuer Antifolat-Medikamente verwendet und als Referenzverbindung in pharmakologischen Studien .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Glycinamid-Ribonukleotid-Formyltransferase hemmt, was zu einer Verarmung an Purinnukleotiden führt. Diese Hemmung stört die DNA- und RNA-Synthese, was zu Zellwachstumshemmung und Zytotoxizität führt. Die Verbindung zielt auf den folatabhängigen Enzymweg ab, der für die Nukleotid-Synthese unerlässlich ist .
Wirkmechanismus
LY309887 exerts its effects by inhibiting glycinamide ribonucleotide formyltransferase, leading to a depletion of purine nucleotides. This inhibition disrupts DNA and RNA synthesis, resulting in cell growth inhibition and cytotoxicity. The compound targets the folate-dependent enzyme pathway, which is crucial for nucleotide synthesis .
Vergleich Mit ähnlichen Verbindungen
LY309887 wird häufig mit anderen Inhibitoren der Glycinamid-Ribonukleotid-Formyltransferase verglichen, wie z. B. Lometrexol. Obwohl beide Verbindungen dasselbe Enzym hemmen, ist this compound potenter und hat ein besseres Sicherheitsprofil. Ähnliche Verbindungen umfassen:
Lometrexol: Ein Inhibitor der ersten Generation mit geringerer Potenz.
Methotrexat: Ein weiteres Antifolat mit einem breiteren Spektrum an Zielen, aber unterschiedlicher Spezifität.
Pemetrexed: Ein Antifolat mit mehreren Zielen, das in der Krebstherapie eingesetzt wird
This compound zeichnet sich durch seine höhere Potenz und Spezifität aus, was es zu einer wertvollen Verbindung in Forschung und Therapie macht.
Biologische Aktivität
LY309887 is a potent antifolate compound that acts as an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway. This compound has garnered attention due to its broad spectrum of antitumor activity and its potential therapeutic applications in various cancers. This article delves into the biological activity of this compound, examining its mechanisms, pharmacokinetics, and efficacy in preclinical studies and clinical trials.
This compound functions primarily by inhibiting GARFT, which is essential for the synthesis of purines. By blocking this enzyme, this compound leads to a depletion of purine nucleotides, ultimately causing cellular ATP depletion. This depletion is associated with growth inhibition in human tumor cell lines, suggesting a direct correlation between ATP levels and cell viability.
Key Findings:
- Inhibition of Purine Synthesis : this compound disrupts both de novo and salvage pathways for purine biosynthesis .
- Cellular ATP Depletion : Studies indicate that ATP depletion can predict growth inhibition in tumor cells treated with this compound .
Efficacy in Tumor Cell Lines
The efficacy of this compound has been evaluated across various human tumor cell lines. In a study involving six different cell lines, two classes were identified based on their sensitivity to this compound:
Cell Line | Sensitivity Class | IC50 (nM) |
---|---|---|
CCRF-CEM | Sensitive | 5.6 |
MCF7 | Sensitive | 8.1 |
GC3 | Sensitive | 5.6 |
COR-L23 | Resistant | 36 |
T-47D | Resistant | 55 |
A549 | Resistant | 55 |
The sensitive cell lines (CCRF-CEM, MCF7, GC3) showed significant growth inhibition at lower concentrations compared to the resistant lines (COR-L23, T-47D, A549) which required higher concentrations for similar effects .
Pharmacokinetics
A significant aspect of this compound's biological activity is its pharmacokinetics. A sensitive radioimmunoassay (RIA) was developed to measure serum concentrations of this compound, which demonstrated that the compound declines in a multiexponential manner with a prolonged terminal elimination phase. The pharmacokinetic profile is crucial for understanding dosing regimens in clinical settings.
Key Pharmacokinetic Insights:
- Sensitivity : The RIA could detect concentrations as low as 0.5 ng/ml in serum .
- Elimination : Serum concentrations decline rapidly within the first 24 to 36 hours post-administration .
Preclinical Studies
Preclinical studies have shown promising results regarding the use of this compound in various models:
- Murine Models : In murine collagen-induced arthritis (CIA) models, treatment with this compound resulted in suppressed clinical symptoms and reduced inflammation markers compared to control groups .
- Xenograft Tumors : this compound has demonstrated activity against a range of murine and human xenograft tumors, indicating its potential effectiveness across different cancer types .
Clinical Trials
A Phase I clinical trial was conducted to evaluate the safety and pharmacokinetics of this compound in humans. The trial confirmed that the compound is well-tolerated at low doses and maintains a favorable safety profile when used alongside oral folic acid supplementation .
Eigenschaften
IUPAC Name |
(2S)-2-[[5-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O6S/c20-19-23-15-11(16(27)24-19)7-9(8-21-15)1-2-10-3-5-13(31-10)17(28)22-12(18(29)30)4-6-14(25)26/h3,5,9,12H,1-2,4,6-8H2,(H,22,28)(H,25,26)(H,29,30)(H4,20,21,23,24,27)/t9-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCXGHHHNACOGE-SKDRFNHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127228-54-0 | |
Record name | LY-309887 free acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127228540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-309887 FREE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA350X0B4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.